Triethyl(octyl)arsanium iodide
Description
Triethyl(octyl)arsanium iodide is a quaternary arsonium salt with the molecular formula C₁₄H₃₂AsI, consisting of an arsenic center bonded to three ethyl groups, one octyl chain, and an iodide counterion. Its synthesis typically involves the reaction of tertiary arsine dihalides with alkyl iodides, a method consistent with broader arsenical compound preparation strategies .
Properties
CAS No. |
26451-95-6 |
|---|---|
Molecular Formula |
C14H32AsI |
Molecular Weight |
402.23 g/mol |
IUPAC Name |
triethyl(octyl)arsanium;iodide |
InChI |
InChI=1S/C14H32As.HI/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WFZCZTMCSJXGJA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[As+](CC)(CC)CC.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(octyl)arsanium iodide typically involves the reaction of triethylarsine with an octyl halide, followed by the addition of iodine. The reaction can be represented as follows:
(C2H5)3As+C8H17X→(C2H5)3AsC8H17X
(C2H5)3AsC8H17X+I2→(C2H5)3AsC8H17I
Where X is a halide such as chloride or bromide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Triethyl(octyl)arsanium iodide can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic center back to arsenic(III) or even arsenic(I) states.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or phosphines can replace the iodide ion under appropriate conditions.
Major Products Formed
Oxidation: Arsenic(V) compounds such as triethyl(octyl)arsenic oxide.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various organoarsenic derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl(octyl)arsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism by which triethyl(octyl)arsanium iodide exerts its effects involves interactions with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyltriphenylarsonium Iodide (CAS 1499-33-8)
Molecular Formula : C₁₉H₁₈AsI
Key Differences :
- Substituents : Methyl (CH₃) and triphenyl (C₆H₅) groups replace triethyl and octyl in Triethyl(octyl)arsanium iodide.
- Molecular Weight : 448.18 g/mol (vs. ~402.22 g/mol for this compound).
- Polarity : The triphenyl groups impart significant hydrophobicity, reducing solubility in polar solvents compared to the alkyl-dominated this compound.
- Applications : Methyltriphenylarsonium iodide is used in phase-transfer catalysis and asymmetric synthesis, whereas the octyl chain in this compound may enhance micellar or surfactant behavior .
Table 1: Structural and Physical Properties Comparison
| Property | This compound | Methyltriphenylarsonium iodide |
|---|---|---|
| Molecular Formula | C₁₄H₃₂AsI | C₁₉H₁₈AsI |
| Molecular Weight (g/mol) | ~402.22 | 448.18 |
| Key Substituents | Triethyl, octyl | Methyl, triphenyl |
| Solubility Trends | Moderate in polar solvents | Low in polar solvents |
O-Ethyl S-2-Triethylammonium Methylphosphonothiolate Iodide
Molecular Formula: C₉H₂₃INO₂PS Key Differences:
- Core Structure: Contains a phosphorus center (phosphonothiolate) instead of arsenic.
- Functionality: The triethylammonium group and iodide counterion are shared with this compound, but the phosphonothiolate moiety introduces distinct reactivity, particularly in organophosphate chemistry.
- Applications : Primarily studied in chemical warfare agent analogs, contrasting with the catalytic or surfactant roles of arsonium salts .
Triethoxyarsine
Molecular Formula : C₆H₁₅AsO₃
Key Differences :
Physicochemical Properties and Reactivity
Solubility
- This compound: Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ionic nature, with enhanced solubility in alcohols. The octyl chain may improve miscibility in nonpolar solvents compared to purely aromatic analogs.
- Methyltriphenylarsonium iodide: Limited solubility in water or ethanol, favoring dichloromethane or chloroform .
Thermal Stability
- Quaternary arsonium salts generally decompose at elevated temperatures (>200°C). The octyl chain in this compound may lower its melting point relative to Methyltriphenylarsonium iodide, which benefits from rigid aromatic stabilization.
Reactivity
- Both this compound and Methyltriphenylarsonium iodide can act as phase-transfer catalysts, leveraging their ionic character to facilitate reactions between immiscible phases.
- The phosphonothiolate analog () shows nucleophilic reactivity at the sulfur center, absent in arsonium salts .
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